7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
Description
7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS: 2060047-80-3) is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrimidin-4-one core. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol . The structure includes:
- A 7-methyl group on the pyrrolidine ring.
- A 2-isopropyl substituent on the pyrimidinone moiety.
This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, though its specific biological activity remains uncharacterized in the available literature.
Properties
CAS No. |
2060047-93-8 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
7-methyl-2-propan-2-yl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N2O/c1-7(2)9-5-11(14)13-6-8(3)4-10(13)12-9/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
LFKUYUAWHAIZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=CC(=O)N2C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrrolo[1,2-a]pyrimidine derivative with additional oxygen-containing functional groups, while reduction may lead to the formation of a more saturated compound.
Scientific Research Applications
7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and cellular pathways.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations: Pyrrolo vs. Pyrido Systems
The target compound’s pyrrolo[1,2-a]pyrimidin-4-one core distinguishes it from analogs with pyrido[1,2-a]pyrimidin-4-one scaffolds (e.g., risperidone). Key differences include:
Table 1: Core Structure Comparison
Substituent Effects on Physicochemical Properties
Substituents at the 2-position significantly influence molecular weight, steric bulk, and electronic properties:
Table 2: Substituent Comparison
Key Observations :
- Steric Effects: The isopropyl group in the target compound provides moderate steric hindrance, which may influence reaction pathways (e.g., favoring imidazole carboxylate formation over fused pyrimidinones in nucleophilic substitutions) .
Pharmacologically Active Analogs
Its structural complexity—including a benzoxazole moiety and fluorine substituent—confers high affinity for serotonin (5-HT) and dopamine D₂ receptors . In contrast, the target compound’s simpler structure lacks these pharmacophoric features, highlighting the importance of substituent diversity in drug design.
Biological Activity
7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a synthetic compound belonging to the class of pyrrolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.29 g/mol. The structural characteristics include a pyrrolopyrimidine core that contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | This compound |
The mechanism of action of this compound involves the modulation of various biological pathways:
- Kinase Inhibition : This compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it targets the SRC family kinases (SFK), which are critical in oncogenesis and tumor progression .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspase pathways and inducing poly(ADP-ribose) polymerase (PARP) cleavage . This effect is particularly notable in human cancer cell lines such as MCF-7 and K562.
- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated against various cancer cell lines. The results indicate significant growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| K562 (Leukemia) | 15 |
| MV4-11 (Leukemia) | 10 |
These findings suggest that the compound exhibits potent antiproliferative effects across different types of cancer cells.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism involved the activation of apoptotic pathways and downregulation of proliferating cell nuclear antigen (PCNA) levels .
- In Vivo Studies : In animal models bearing tumors derived from human cancer cells, administration of this compound led to significant tumor regression compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
